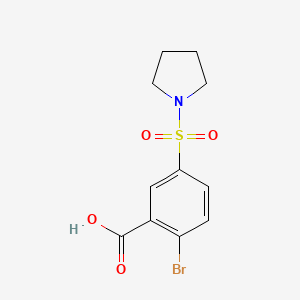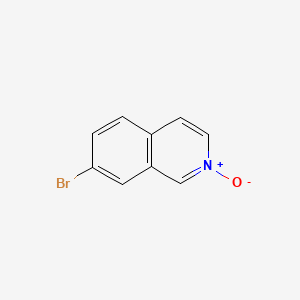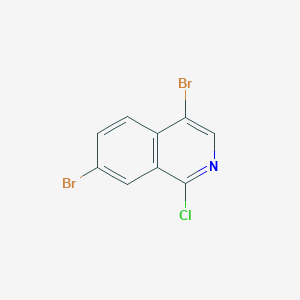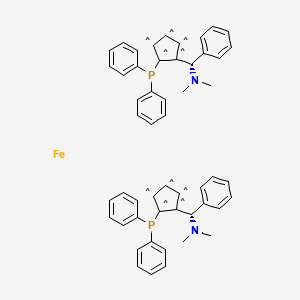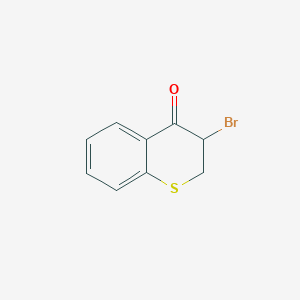
3-Bromothiochroman-4-one
概要
説明
3-Bromothiochroman-4-one is a chemical compound with the molecular formula C9H7BrOS . It is a thio analog of chromones, where the O-1 atom is replaced with a sulfur atom .
Synthesis Analysis
Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .Molecular Structure Analysis
The relatively low reactivity of thiochromones is associated with the greater aromaticity of the thiopyrone ring and the lower electrophilicity of the C-2 atom, which is the part of the chromone molecule that is typically attacked first by nucleophiles .Chemical Reactions Analysis
3-Bromothiochroman-4-one and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate, to give mixtures which include thioindigo and the ethanediylidenethioindigo . Brominated 2,2-dimethylthiochroman-4-one reacts on silica gel to form thioindigo, thioindirubin, and the bis(benzothieno)pyran .科学的研究の応用
Synthesis of Thiochromone Derivatives
3-Bromothiochroman-4-one is used as a starting material in the synthesis of thiochromone derivatives . The bromination of thiochroman-4-one in chloroform yields 3-bromothiochroman-4-one .
Reactivity Studies
The introduction of an electron-withdrawing substituent at position 3 of thiochromones, such as 3-Bromothiochroman-4-one, substantially increases their reactivity . This property makes it a valuable compound in various chemical reactions .
Biological Activity
Thiochromones, including 3-substituted derivatives like 3-Bromothiochroman-4-one, are known to possess various types of biological activity . This makes them interesting for research in medicinal chemistry .
Optical Properties
Thiochromones have useful optical properties . As a 3-substituted derivative, 3-Bromothiochroman-4-one could potentially share these properties, making it useful in fields such as optoelectronics .
Antileishmanial Agents
Thiochroman-4-one derivatives, including those bearing a vinyl sulfone moiety, have shown high antileishmanial activity and low cytotoxicity . This suggests that 3-Bromothiochroman-4-one could potentially be used in the development of treatments for diseases like cutaneous leishmaniasis .
Structure-Activity Relationship Studies
Modifications made in thiochroman-4-one compounds, including 3-Bromothiochroman-4-one, help identify structure-activity relationships . These studies are crucial in drug discovery and development .
Safety and Hazards
将来の方向性
Thiochromones, including 3-Bromothiochroman-4-one, are known to possess various types of biological activity and have found applications in organic synthesis . They are structurally analogous to the homoisoflavonoids with a sulfur atom in the pyran-4-one ring . These compounds are of interest due to their promising biological activities and their potential as building blocks in medicinal chemistry .
作用機序
Target of Action
3-Bromothiochroman-4-one is a derivative of thiochromones . Thiochromones are known to possess various types of biological activity and have found applications in organic synthesis . .
Mode of Action
The mode of action of 3-Bromothiochroman-4-one involves a ring contraction process . Specifically, 3-Bromothiochroman-4-one and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate . This leads to the formation of various compounds, including thioindigo and ethanediylidenethioindigo .
Biochemical Pathways
The biochemical pathways affected by 3-Bromothiochroman-4-one are related to its ring contraction process. The compound undergoes a transformation, leading to the formation of thioindigo and ethanediylidenethioindigo
Result of Action
The result of the action of 3-Bromothiochroman-4-one involves the formation of various compounds through a ring contraction process . These compounds include thioindigo and ethanediylidenethioindigo
Action Environment
The action of 3-Bromothiochroman-4-one is influenced by environmental factors such as temperature and the presence of sodium acetate . Specifically, the compound and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate . .
特性
IUPAC Name |
3-bromo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANMZAJUKVSPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiochroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common reaction pathways of 3-Bromothiochroman-4-one?
A1: 3-Bromothiochroman-4-one exhibits a fascinating reactivity profile, readily undergoing a variety of transformations. Key reactions include:
- Ring Contraction: This compound can undergo ring contraction reactions, particularly when heated in the presence of sodium acetate. This leads to the formation of compounds like thioindigo and ethanediylidenethioindigo. [, ]
- Dehydrogenation: Reaction with xenon difluoride can result in dehydrogenation, converting 3-bromothiochroman-4-one to 3-bromothiochromen-4-one. [, ]
Q2: Can you elaborate on the ring contraction reaction and its significance?
A: The ring contraction of 3-bromothiochroman-4-one is a key reaction that highlights its synthetic utility. [, ] When heated, especially with sodium acetate, the six-membered thiochroman ring contracts to form a five-membered thioindoxyl system. This reaction is particularly interesting because it allows access to the thioindigo class of compounds, which are valuable dyes and pigments.
Q3: How does the presence of bromine influence the reactivity of 3-Bromothiochroman-4-one?
A3: The bromine atom in 3-Bromothiochroman-4-one plays a significant role in its reactivity.
- Activation towards Ring Contraction: The electron-withdrawing nature of bromine likely facilitates the ring contraction reaction by making the carbon atom at position 3 more susceptible to nucleophilic attack. []
- Substrate for Dehydrogenation: The presence of bromine enables dehydrogenation reactions with xenon difluoride, leading to the formation of the corresponding thiochromen-4-one derivative. [, ]
Q4: Are there any applications of 3-Bromothiochroman-4-one or its derivatives?
A4: While 3-Bromothiochroman-4-one itself may not have direct applications, its value lies in its role as a synthetic intermediate.
- Synthesis of Thioindigo Dyes: The ring contraction reaction of 3-bromothiochroman-4-one provides a route to thioindigo dyes, which have historical significance in the textile industry. []
- Building Block for Heterocyclic Compounds: Its reactivity profile makes it a useful building block for the synthesis of various heterocyclic compounds, which could have potential applications in medicinal chemistry or materials science. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
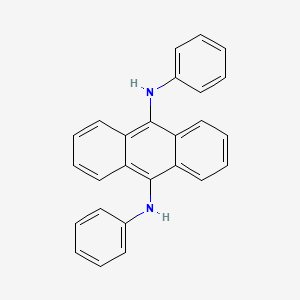
![Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-](/img/structure/B3253369.png)
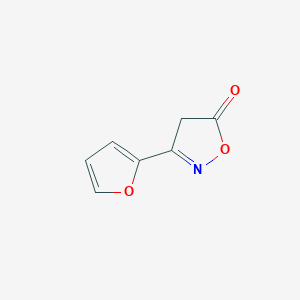

![[4-(Aminomethyl)-3,5-dimethylphenyl]methanol](/img/structure/B3253409.png)
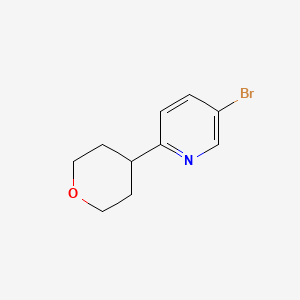
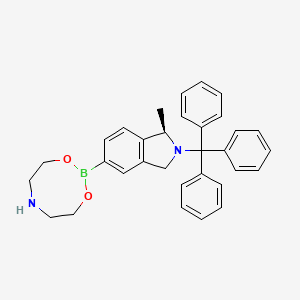
![7-Oxabicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B3253426.png)
